![molecular formula C16H16N2S2 B12567814 2,9-Bis[(methylsulfanyl)methyl]-1,10-phenanthroline CAS No. 189747-86-2](/img/structure/B12567814.png)
2,9-Bis[(methylsulfanyl)methyl]-1,10-phenanthroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,9-Bis[(methylsulfanyl)methyl]-1,10-phenanthroline is a heterocyclic compound with the molecular formula C14H12N2S2 It is a derivative of 1,10-phenanthroline, where the 2 and 9 positions are substituted with methylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Bis[(methylsulfanyl)methyl]-1,10-phenanthroline typically involves the reaction of 1,10-phenanthroline with methylsulfanyl reagents under specific conditions. One common method involves the use of methyl iodide and sodium methylsulfide in a solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution of the hydrogen atoms at the 2 and 9 positions with methylsulfanyl groups .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-efficiency. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2,9-Bis[(methylsulfanyl)methyl]-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol derivatives.
Substitution: The methylsulfanyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as thiols or amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenanthroline derivatives.
Scientific Research Applications
2,9-Bis[(methylsulfanyl)methyl]-1,10-phenanthroline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to chelate metal ions, which are essential for microbial growth.
Medicine: Explored for its potential use in cancer therapy as a part of metal-based drugs that can target specific cellular pathways.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2,9-Bis[(methylsulfanyl)methyl]-1,10-phenanthroline involves its ability to chelate metal ions. By forming stable complexes with metal ions, the compound can interfere with various biological processes that depend on these ions. For example, in antimicrobial applications, the chelation of essential metal ions can inhibit the growth and proliferation of microorganisms. In cancer therapy, metal complexes of this compound can induce apoptosis in cancer cells by disrupting metal-dependent cellular pathways .
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: The parent compound, which lacks the methylsulfanyl substitutions.
2,9-Dimethyl-1,10-phenanthroline: Similar structure but with methyl groups instead of methylsulfanyl groups.
2,9-Dichloro-1,10-phenanthroline: Substituted with chlorine atoms instead of methylsulfanyl groups.
Uniqueness
2,9-Bis[(methylsulfanyl)methyl]-1,10-phenanthroline is unique due to the presence of methylsulfanyl groups, which impart distinct electronic and steric properties. These modifications enhance its ability to form stable metal complexes and influence its reactivity in chemical reactions. The compound’s unique properties make it valuable for specific applications in catalysis, materials science, and medicinal chemistry .
Properties
CAS No. |
189747-86-2 |
|---|---|
Molecular Formula |
C16H16N2S2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2,9-bis(methylsulfanylmethyl)-1,10-phenanthroline |
InChI |
InChI=1S/C16H16N2S2/c1-19-9-13-7-5-11-3-4-12-6-8-14(10-20-2)18-16(12)15(11)17-13/h3-8H,9-10H2,1-2H3 |
InChI Key |
RAZOIZFIZLUPJJ-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1=NC2=C(C=CC3=C2N=C(C=C3)CSC)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


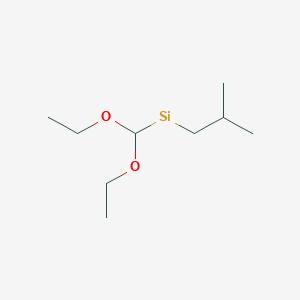
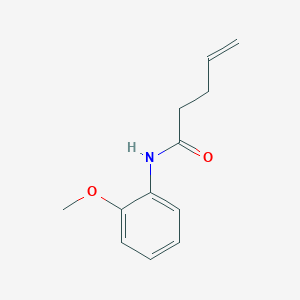
![Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]-](/img/structure/B12567748.png)
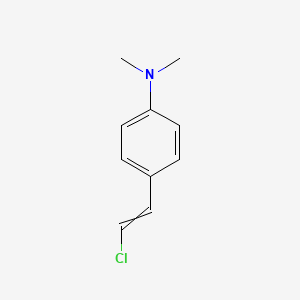

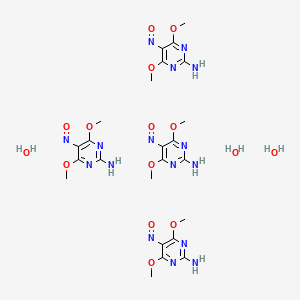


![N-benzyl-4-[2-(4-fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B12567784.png)
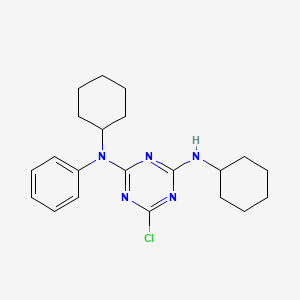
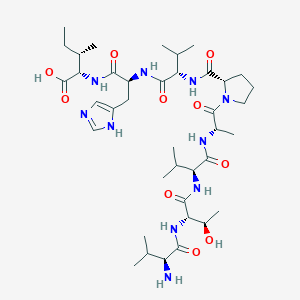
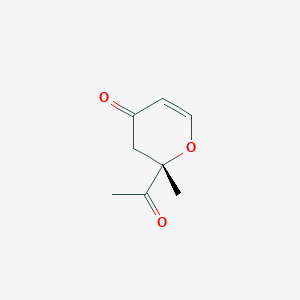

![N~1~-[7-(4-Methoxyphenyl)-1,6-naphthyridin-5-yl]butane-1,4-diamine](/img/structure/B12567849.png)
